molecular formula C19H32N4O3S B6530517 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide CAS No. 946200-49-3

2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide

Cat. No. B6530517
CAS RN: 946200-49-3
M. Wt: 396.5 g/mol
InChI Key: XTVKBAVBBZIRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide, also known as PPES, is a small molecule that has been studied for its potential applications in scientific research. PPES has been shown to possess a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been studied for its potential applications in scientific research. It has been shown to have potential applications in drug design, as it has been shown to interact with a variety of proteins. Additionally, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been studied for its potential use as a ligand in protein-protein interactions, as well as for its potential use in the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is not fully understood, but it is believed to involve the binding of 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide to proteins and other molecules. 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been shown to interact with a variety of proteins, including those involved in signal transduction, enzyme regulation, and cell-cell communication. Additionally, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been shown to interact with other molecules, such as DNA, RNA, and lipids.
Biochemical and Physiological Effects
2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphatases. Additionally, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been shown to modulate the activity of certain ion channels, such as those involved in calcium and sodium signaling. Additionally, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been shown to modulate the activity of certain transcription factors, such as those involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has several advantages and limitations for lab experiments. One advantage is that 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is relatively inexpensive and can be synthesized from a variety of starting materials. Additionally, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide has been shown to interact with a variety of proteins and other molecules, making it a useful tool for studying protein-protein interactions and enzyme kinetics. However, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide is limited in its ability to penetrate cell membranes, making it less useful for studying intracellular processes.

Future Directions

The potential future directions for 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide research include the development of new synthesis methods, the study of its potential applications in drug design, and the study of its potential role in signal transduction, enzyme regulation, and cell-cell communication. Additionally, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide could be studied for its potential use in the study of enzyme kinetics and for its potential use as a ligand in protein-protein interactions. Furthermore, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide could be studied for its potential use in the study of transcription factors and for its potential use in the study of ion channels. Finally, 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide could be studied for its potential use in the study of other biochemical and physiological processes.

Synthesis Methods

2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide can be synthesized from a variety of starting materials, including 2-propylpentanamide, pyridine, and piperazine. The synthesis process involves the reaction of 2-propylpentanamide with pyridine and piperazine in an aqueous solution. The reaction is catalyzed by a base, and the resulting product is 2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide.

properties

IUPAC Name

2-propyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3S/c1-3-7-17(8-4-2)19(24)21-11-16-27(25,26)23-14-12-22(13-15-23)18-9-5-6-10-20-18/h5-6,9-10,17H,3-4,7-8,11-16H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVKBAVBBZIRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.